Glasdegib dihydrochloride

説明

Overview of Hedgehog Signaling Pathway Inhibition as a Research Modality

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning. nih.govnih.gov While largely quiescent in adult tissues, aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and acute myeloid leukemia (AML). nih.govnih.gov This has made the Hh pathway a compelling target for cancer research and therapeutic development. nih.gov

Inhibition of the Hh pathway as a research modality allows scientists to probe the specific roles of this signaling cascade in cancer cell survival, proliferation, and interaction with the tumor microenvironment. nih.govrupress.org The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) receptor. patsnap.comoncotarget.com Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell growth and survival. patsnap.com By targeting key components of this pathway, such as SMO, researchers can effectively shut down this signaling and observe the consequences on cancer cells.

Historical Context of Glasdegib Dihydrochloride Discovery and Preclinical Development

Glasdegib, also known as PF-04449913, was developed by Pfizer as a selective inhibitor of the SMO receptor. drugbank.compatsnap.com The discovery process involved screening for small molecules that could effectively block the Hh pathway. drugbank.com Glasdegib emerged from a class of benzimidazole derivatives that demonstrated potent inhibitory activity and favorable physicochemical properties. drugbank.com

Preclinical development focused on characterizing its mechanism of action and evaluating its efficacy in various cancer models. nih.gov Early studies confirmed that Glasdegib binds to SMO, thereby inhibiting the Hh signaling pathway. ontosight.ai Subsequent preclinical investigations in both in vitro and in vivo models of hematologic malignancies, such as AML and myelodysplastic syndromes (MDS), demonstrated its potential. pfizer.comresearchgate.net These studies showed that Glasdegib could inhibit the proliferation of leukemic cells and, notably, appeared to target leukemic stem cells (LSCs), which are thought to be responsible for disease relapse and resistance to chemotherapy. nih.govfrontiersin.org

Significance of this compound as a Preclinical Research Compound

The significance of this compound as a preclinical research compound lies in its high potency and selectivity for the SMO receptor. drugbank.commdpi.com This allows for precise investigation of the role of Hh signaling in various biological processes, particularly in the context of cancer.

In preclinical studies, Glasdegib has been instrumental in elucidating the mechanisms by which the Hh pathway contributes to the survival and maintenance of cancer stem cells. frontiersin.orgpfizerpro.com For instance, research has shown that Glasdegib can reduce the population of LSCs in xenograft models of AML. drugbank.comnih.gov Furthermore, its use in combination with other chemotherapeutic agents in preclinical models has highlighted its potential to overcome drug resistance, a major challenge in cancer treatment. aacrjournals.org The synergistic effects observed with agents like cytarabine in preclinical AML models provided a strong rationale for its clinical investigation. aacrjournals.org

特性

CAS番号 |

1352568-48-9 |

|---|---|

分子式 |

C21H24Cl2N6O |

分子量 |

447.4 g/mol |

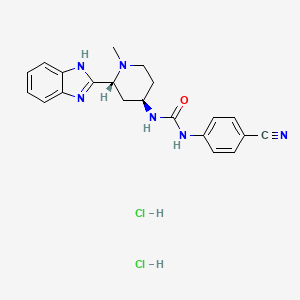

IUPAC名 |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;dihydrochloride |

InChI |

InChI=1S/C21H22N6O.2ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);2*1H/t16-,19-;;/m1../s1 |

InChIキー |

PFKJLMROSSVKSV-NMWSZSNKSA-N |

SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

異性体SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

正規SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

製品の起源 |

United States |

作用機序

Glasdegib dihydrochloride exerts its effects by selectively inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling pathway. patsnap.compatsnap.com By binding to SMO, Glasdegib blocks its function, thereby preventing the downstream activation of the GLI family of transcription factors. patsnap.com This, in turn, leads to a reduction in the expression of genes that promote cell proliferation and survival. patsnap.com

In Vitro and In Vivo Evidence

In Vitro Studies: In cell-based assays, Glasdegib has been shown to be a potent inhibitor of the Hh pathway. In a competitive binding assay, it demonstrated a strong affinity for the human SMO receptor. medchemexpress.com Further in vitro studies revealed that Glasdegib could inhibit Hh signaling mediated by the GLI1 transcription factor with high potency. fda.gov Research using normal human fibroblasts showed a reduction in stimulated GLI1 mRNA levels upon treatment with Glasdegib. fda.gov In studies with MDS-derived induced pluripotent stem cells (iPSCs), Glasdegib was found to significantly reduce their self-renewal capacity in vitro. hilarispublisher.com

In Vivo Studies: Preclinical in vivo studies using xenograft models of human cancers have provided further evidence of Glasdegib's mechanism of action and efficacy. In AML xenotransplant mouse models, while Glasdegib alone did not significantly reduce AML cell counts, its combination with low-dose cytarabine (LDAC) resulted in a substantial reduction of approximately 75%. fda.gov This suggests that Glasdegib may sensitize cancer cells to the effects of chemotherapy. pfizerpro.com In other in vivo models, administration of Glasdegib led to a significant decrease in the burden of leukemic stem cells (LSCs) and a reduction in cell populations expressing LSC markers. nih.govresearchgate.net

Chemical and Physical Properties

Glasdegib dihydrochloride is the hydrochloride salt form of Glasdegib. medkoo.com The base form of Glasdegib is chemically described as N-((2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-4-piperidinyl)-N'-(4-cyanophenyl)-urea. ontosight.ai It is a white to pale-colored powder. rxlist.com

Table 1: of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride | nih.gov |

| Molecular Formula | C₂₁H₂₄Cl₂N₆O | a2bchem.com |

| Molecular Weight | 410.91 g/mol | medkoo.com |

| CAS Number | 1095173-64-0 | medkoo.comnih.gov |

| Appearance | White to pale colored powder | rxlist.com |

| Aqueous Solubility (maleate salt) | 1.7 mg/mL | rxlist.commdpi.com |

Note: The table provides information for the dihydrochloride salt where specified, with some data for other forms included for context.

Research Applications

Glasdegib dihydrochloride has been utilized in a variety of preclinical research applications to investigate the role of the Hedgehog signaling pathway in cancer.

In Vitro Applications:

Cell-based assays: Used to determine the potency of Hh pathway inhibition by measuring the activity of downstream targets like the GLI1 transcription factor. fda.gov

Studies on leukemic stem cells: Employed to investigate the effects of Hh pathway inhibition on the self-renewal and survival of leukemic stem cells derived from patients with AML and MDS. frontiersin.orghilarispublisher.com

Chemosensitization studies: Utilized to explore the synergistic effects of combining Glasdegib with standard chemotherapy agents to overcome drug resistance in cancer cell lines. frontiersin.orgpfizerpro.com

In Vivo Applications:

Xenograft models: Administered in animal models implanted with human tumor cells (xenografts) to evaluate its anti-tumor activity, particularly in hematologic malignancies. drugbank.comnih.gov

Pharmacodynamic studies: Used to assess the in vivo inhibition of the Hh pathway by measuring the expression of target genes like GLI1 in tumor tissues. researchgate.net

Leukemic stem cell targeting: Applied in animal models to demonstrate its ability to reduce the population of leukemic stem cells, which are believed to drive disease relapse. drugbank.comnih.gov

Table 2: Summary of Preclinical Research Findings for Glasdegib

| Research Model | Key Findings | Source(s) |

|---|---|---|

| In Vitro Competitive Binding Assay | Binds to human SMO with an IC50 of 4 nM. | medchemexpress.com |

| In Vitro Cell-Based Reporter Gene Assay | Inhibited Hh signaling via the Gli1 transcription factor with an IC50 of 5.2 nM. | fda.gov |

| AML Xenotransplant Murine Models | Combination with LDAC reduced AML cell counts by ~75%. | fda.gov |

| MDS-derived iPSC models | Reduced the self-renewal of NOD/SCID re-populating cells and the CD34+CD38- cell population. | hilarispublisher.com |

| Medulloblastoma Allograft Models | Demonstrated potent dose-dependent inhibition of the Hh pathway, leading to stable tumor regression. | researchgate.net |

Q & A

Q. What is the molecular mechanism of Glasdegib dihydrochloride in targeting the Hedgehog (Hh) pathway, and how does this relate to its efficacy in acute myeloid leukemia (AML) models?

this compound acts as a Smoothened (Smo) inhibitor, binding to the receptor with an IC50 of 4 nM to block downstream Hh signaling . This inhibition disrupts transcription of Hh-regulated genes (e.g., GLI1), critical for AML cell survival and proliferation. Experimental validation involves measuring Smo binding affinity via competitive assays and correlating GLI1 expression levels (using qRT-PCR) with cytotoxicity in primary AML cell cultures .

Q. What are the standard in vitro and in vivo dosing protocols for this compound in preclinical AML studies?

For in vitro studies, typical doses range from 1–10 µM, with exposure times of 48–72 hours to assess apoptosis (via Annexin V/PI staining) and cell cycle arrest (flow cytometry). In vivo, daily oral doses of 3–10 mg/kg in murine xenograft models are used, with efficacy evaluated through tumor volume reduction and survival endpoints . Dose adjustments are required when combining with chemotherapy (e.g., cytarabine) due to pharmacokinetic interactions .

Q. How are common adverse events (AEs) like dysgeusia and muscle spasms monitored and mitigated in clinical trials involving this compound?

AEs are graded using CTCAE criteria, with dysgeusia managed via taste-masking agents and muscle spasms addressed through calcium/magnesium supplementation. Dose modifications (e.g., temporary holds) are rare (<10% of cases), as most AEs are grade 1–2 . Preclinical models should incorporate behavioral assays (e.g., taste preference tests in rodents) to predict clinical AE profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between this compound and its free base or other salt forms (e.g., dimaleate)?

Comparative ssNMR analysis (1H and 15N) reveals differences in hydrogen bonding and protonation states between salt forms, impacting solubility and bioavailability . For example, the dihydrochloride form shows distinct 15N chemical shifts at δN −326.2 ppm (methylpiperidine nitrogen) versus −334.6 ppm in the free base, correlating with enhanced dissolution rates . PK studies should include salt-form-specific calibration curves and reference batch COAs (e.g., >99% purity) to control variables .

Q. What experimental strategies are recommended to validate the specificity of this compound in Smo inhibition when off-target effects are observed in kinase screens?

Employ orthogonal assays:

- Cellular : CRISPR-mediated SMO knockout followed by Glasdegib treatment to assess residual activity.

- Biochemical : Competitive binding assays using fluorescently labeled Smo antagonists (e.g., BODIPY-cyclopamine) . Off-target kinase activity (e.g., FLT3 inhibition) can be ruled out via kinome-wide profiling (e.g., KINOMEscan) .

Q. How should researchers design combination therapy trials with this compound to address chemoresistance in AML?

Use a factorial design to test Glasdegib with backbone therapies (e.g., LDAC or 7+3 regimens), stratifying patients by cytogenetic risk and prior treatment history . Mechanistic synergy is assessed via RNA-seq to identify Hh pathway suppression alongside DNA damage markers (e.g., γ-H2AX). Dose-limiting toxicities (DLTs) are monitored via weekly CBCs and hepatic function panels .

Q. What methodologies are optimal for analyzing this compound stability under varying storage conditions (e.g., temperature, pH)?

Accelerated stability studies using HPLC-UV (λ = 254 nm) under ICH guidelines (40°C/75% RH for 6 months) identify degradation products. For example, acidic conditions (pH <3) promote hydrolysis of the urea moiety, detectable via LC-MS/MS . Solid-state characterization (e.g., XRD, DSC) ensures crystalline integrity, with batch-specific COAs verifying initial purity .

Methodological Considerations

- Data Contradictions : Discrepancies in Smo inhibition potency between studies may arise from salt-form differences (e.g., dihydrochloride vs. dimaleate). Always report salt forms and batch purity .

- Assay Validation : Use standardized in vitro Hh reporter assays (e.g., Gli-luciferase) with controls like SAG (Smo agonist) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。